molecular formula C18H15ClN6 B4840708 1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4840708
M. Wt: 350.8 g/mol
InChI Key: VCNFNDHGPNTQCL-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2-chlorobenzyl group at the 1-position and a pyridin-3-ylmethyl substituent at the N-4 amine position. Its design leverages substituent modifications to optimize kinase selectivity, potency, and pharmacokinetic properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6/c19-16-6-2-1-5-14(16)11-25-18-15(10-24-25)17(22-12-23-18)21-9-13-4-3-7-20-8-13/h1-8,10,12H,9,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNFNDHGPNTQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the pyridinylmethyl group: The final step involves the reaction of the intermediate with pyridin-3-ylmethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound may inhibit the activity of these enzymes by binding to their active sites, thereby interfering with their normal function. This can lead to the modulation of various cellular pathways and processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Kinase Selectivity

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor development. Key structural variations among analogs include:

Compound Name 1-Position Substituent N-4 Substituent Target Kinase/Application EC50/Activity Data Reference
Target Compound 2-Chlorobenzyl Pyridin-3-ylmethyl Kinase inhibition (hypothesized) Not explicitly reported N/A
S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzyl Neuroblastoma (SK-N-BE(2)) 5.74 ng/mL (effective dose)
NA-PP1 (1-(tert-butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) tert-Butyl 1-Naphthyl Analog-sensitive PKC (AS PKC) inhibition Selective inhibition of AS PKC over WT PKC
NM-PP1 (1-(tert-butyl)-3-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) tert-Butyl 1-Naphthalenylmethyl Plasmodium falciparum CDPK1 inhibition EC50 data not provided
17g (1-(Azetidin-3-ylmethyl)-3-(6-ethoxynaphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Azetidin-3-ylmethyl 6-Ethoxynaphthalen-2-yl PfCDPK4 inhibition (malaria) NMR/MS data reported
K402-0035 (1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 4-Chlorophenyl 2-Methoxyethyl Screening compound (unspecified) Not reported

Key Observations:

  • Substituent Effects on Selectivity:
    • The tert-butyl group in NA-PP1 and NM-PP1 confers selectivity for analog-sensitive kinases (e.g., AS PKC), while bulkier groups like 6-ethoxynaphthalen-2-yl (17g) target Plasmodium kinases .
    • The pyridin-3-ylmethyl group in the target compound may enhance solubility or central nervous system (CNS) penetration compared to lipophilic substituents (e.g., naphthyl or fluorobenzyl) .
  • Activity Against Neuroblastoma: S29, a close analog, shows potent activity (EC50: 5.74 ng/mL) against SK-N-BE(2) neuroblastoma cells when delivered via graphene oxide (GO) nanosheets, minimizing off-target effects . The target compound’s 2-chlorobenzyl group may similarly enhance tumor specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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